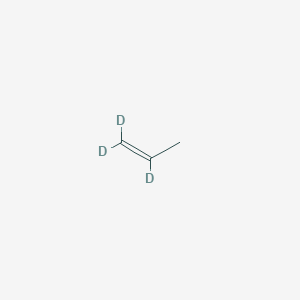
1,1,2-Trideuterioprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trideuterioprop-1-ene: is a deuterated analog of propene, where three hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in mechanistic studies and tracing experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2-Trideuterioprop-1-ene can be synthesized through several methods, including:
Deuterium Exchange Reactions: One common method involves the exchange of hydrogen atoms in propene with deuterium atoms using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration.
Grignard Reactions: Another method involves the reaction of deuterated methylmagnesium bromide (CD₃MgBr) with acetylene (C₂H₂) to form this compound. This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of deuterated compounds. it can be produced on a larger scale using similar methods as described above, with careful control of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Trideuterioprop-1-ene undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with halogens (e.g., bromine) to form dihaloalkanes.
Polymerization Reactions: It can undergo polymerization to form deuterated polymers, which are useful in studying polymer properties and mechanisms.
Hydrogenation: The compound can be hydrogenated to form deuterated propane using catalysts such as platinum or palladium.
Common Reagents and Conditions:
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrogenation: Hydrogen gas (H₂) with platinum or palladium catalysts.
Major Products:
Dihaloalkanes: From halogenation reactions.
Deuterated Polymers: From polymerization reactions.
Deuterated Propane: From hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trideuterioprop-1-ene has several scientific research applications, including:
Mechanistic Studies: Used as a tracer in studying reaction mechanisms due to its isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used as solvents or internal standards in NMR spectroscopy to avoid interference from hydrogen signals.
Pharmaceutical Research: Used in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Material Science:
Wirkmechanismus
The mechanism of action of 1,1,2-Trideuterioprop-1-ene in chemical reactions involves the participation of its deuterium atoms, which can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium forms stronger bonds than hydrogen, leading to slower reaction rates for bond-breaking steps involving deuterium. This property is exploited in mechanistic studies to gain insights into reaction pathways and intermediates.
Vergleich Mit ähnlichen Verbindungen
Propene: The non-deuterated analog of 1,1,2-Trideuterioprop-1-ene.
1,1,1-Trideuterioprop-1-ene: Another deuterated analog with a different deuterium substitution pattern.
1,2,3-Trideuteriopropane: A fully deuterated analog of propane.
Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which makes it particularly useful for studying the effects of deuterium on chemical reactions and mechanisms. Its isotopic labeling allows for precise tracking in mechanistic studies and offers insights that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C3H6 |
|---|---|
Molekulargewicht |
45.10 g/mol |
IUPAC-Name |
1,1,2-trideuterioprop-1-ene |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,3D |
InChI-Schlüssel |
QQONPFPTGQHPMA-GWYZVRNTSA-N |
Isomerische SMILES |
[2H]C(=C([2H])C)[2H] |
Kanonische SMILES |
CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


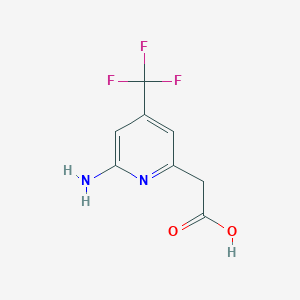
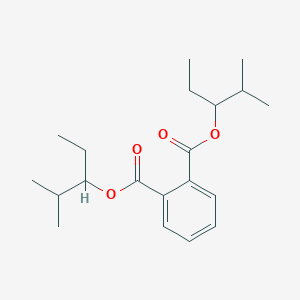

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
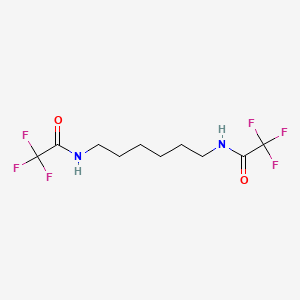
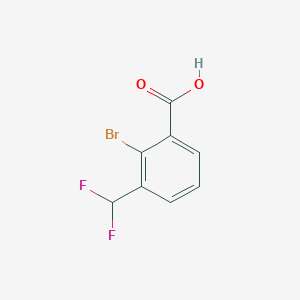
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
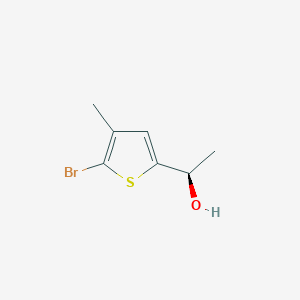


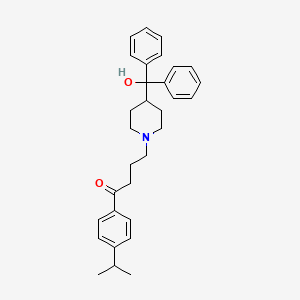
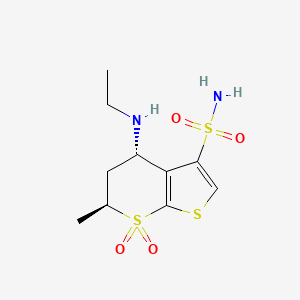

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
